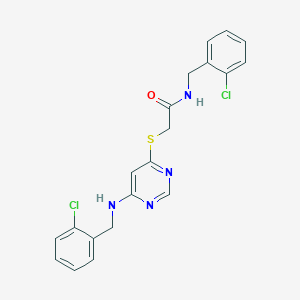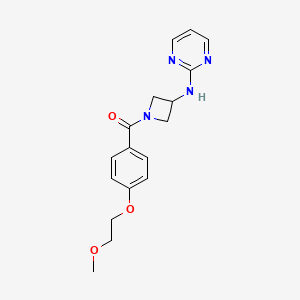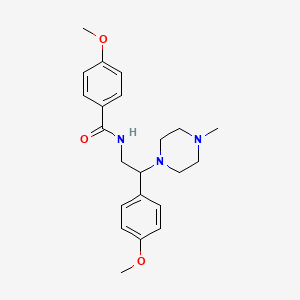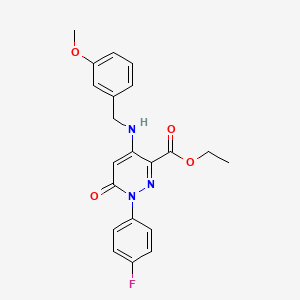![molecular formula C23H21N3O2S B2480258 3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone CAS No. 852134-61-3](/img/structure/B2480258.png)
3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone" involves complex chemical reactions. For instance, the synthesis and crystal structure of related compounds have been studied to understand the underlying chemistry and structural formation processes. Such studies involve the formation of complexes with metals, which are analyzed using IR spectroscopy and X-ray diffraction, revealing details about bond lengths and molecular geometry (Sokol et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through various spectroscopic methods, including NMR, UV, IR, and HRESIMS. These methods provide detailed information about the molecular architecture, such as the arrangement of different molecular fragments and bond lengths, which are crucial for understanding the compound's chemical behavior (Pudjiastuti et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar complexity often result in the formation of novel structures with unique properties. For example, the addition of imidazole and benzimidazole to quinones leads to the formation of hydroquinones with distinct structural features, demonstrating the compound's reactivity and potential for creating diverse derivatives (Escolástico et al., 1994).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting point, and crystal structure, are key to understanding their behavior in different environments. The crystal structure, in particular, provides insights into the molecular arrangement and potential interactions within the compound, which can influence its physical properties and reactivity (Bonilla-Castañeda et al., 2022).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, define the compound's applications and stability. Studies on related compounds focus on their potential interactions and reactivity, highlighting the importance of understanding these properties for chemical synthesis and application (Rana et al., 2008).
Wissenschaftliche Forschungsanwendungen
Novel Method of Preparing Azolo[b]isoquinolines
Research by Potikha, Sypchenko, and Kovtunenko (2010) presents a novel method for preparing azolo[b]isoquinolines. This method involves the alkylation of N-alkyl-1,3-diazoles or 1,3-thiazole derivatives, followed by cyclization, to produce various azolo[b]isoquinolinium bromides (Potikha, Sypchenko, & Kovtunenko, 2010).
Crystal Structure and Complex Formation
Sokol et al. (2011) synthesized compounds including benzimidazole and dihydroisoquinoline derivatives, analyzing their crystal structures and complex formation with copper and cobalt chlorides. This study provides insights into the structural and coordination properties of these compounds (Sokol et al., 2011).
Potential PET Agent for Imaging in Parkinson's Disease
Wang, Gao, Xu, and Zheng (2017) synthesized a compound structurally related to dihydroisoquinolinyl methanone for potential use as a PET imaging agent in Parkinson's disease. This underscores the compound's potential application in medical diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Substrate-Based Reactivity Profile in Chemistry
Panda et al. (2019) explored the reactivity profile of bis(heterocyclo)methanides with a ruthenium-chelated structure, demonstrating its potential in redox chemistry and in understanding β-diketiminate and α-ketodiimine chemistry (Panda et al., 2019).
Isoquinoline Alkaloids from Natural Sources
Li et al. (2017) isolated new isoquinoline alkaloids from Michelia fuscata, indicating the compound's occurrence in nature and its potential for various applications, including in pharmacology and natural product chemistry (Li et al., 2017).
Antitubercular Activity
Alegaon, Alagawadi, and Dadwe (2014) synthesized novel pyrazole derivatives showing significant antitubercular activity. This research highlights the potential therapeutic applications of compounds structurally related to the given chemical (Alegaon, Alagawadi, & Dadwe, 2014).
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-21(22(27)25-12-11-16-5-3-4-6-18(16)13-25)29-23-24-20(14-26(15)23)17-7-9-19(28-2)10-8-17/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLYKUKZVMAHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2480185.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2480189.png)
![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)


![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide](/img/structure/B2480193.png)


![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)